

Introduction: A Strategic Intermediate in C

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Compound of Interest

Compound Name: 4-(1,3-Dioxan-2-yl)phenol
CAS No.: 6052-80-8
Cat. No.: B1297687

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4-(1,3-Dioxan-2-yl)phenol, identified by its CAS number 6052-80-8, is a crystalline solid organic compound that serves a pivotal role in modern synthetic aromatic building block. The strategic masking of the highly reactive aldehyde functionality as a stable 1,3-dioxane ring allows for selective complex molecule. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, designed for researchers a

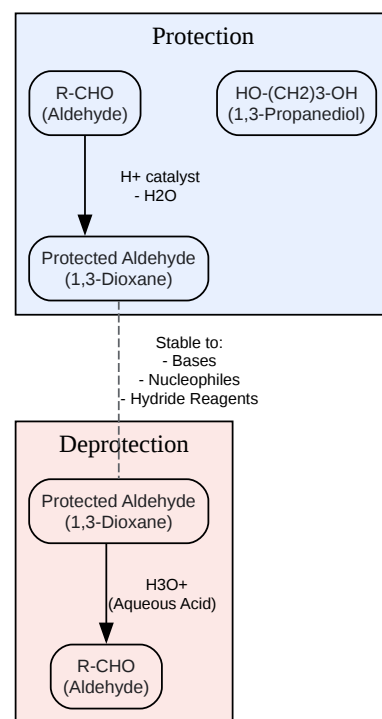
The Foundational Principle: Acetal as a Robust Carbonyl Protecting Group

In multi-step organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. A highly effective strategy for this purpose is the use of acetals.^[2]

The 1,3-dioxane group in **4-(1,3-Dioxan-2-yl)phenol** is a cyclic acetal. Its utility stems from a crucial dichotomy in its reactivity:

- **Stability:** Acetals are exceptionally stable in neutral to strongly basic and nucleophilic environments.^[3] They do not react with powerful reducing agents. Stability is the cornerstone of their function as a protective shield.
- **Lability:** The acetal linkage is readily cleaved under acidic conditions, particularly in the presence of water (hydrolysis), regenerating the original aldehyde. Once the reaction is complete, the protection is no longer needed.

This dual nature allows chemists to perform a wide array of reactions on other parts of a molecule, confident that the aldehyde will remain untouched,



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Caption: General workflow for acetal protection and deprotection.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of **4-(1,3-Dioxan-2-yl)phenol** is essential for its handling, characterization, and quality control.

Physical Properties

Property	Value
CAS Number	6052-80-8
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol
Appearance	Solid
Melting Point	122.5-124 °C
Boiling Point	325.9 ± 37.0 °C (Predicted)
Density	1.192 ± 0.06 g/cm ³ (Predicted)
pKa	9.76 ± 0.30 (Predicted)

Spectroscopic Data Interpretation

Spectroscopy	Feature
¹ H NMR	Phenolic Proton (OH)
Aromatic Protons (Ar-H)	~6.8-7.3 ppm (AA'BB' system, two doublets)
Acetal Proton (O-CH-O)	~5.4-5.8 ppm (singlet)
Methylene Protons (axial, O-CH ₂)	~3.9-4.1 ppm (multiplet)
Methylene Protons (equatorial, O-CH ₂)	~4.2-4.4 ppm (multiplet)
Methylene Proton (C-CH ₂ -C)	~1.4-2.2 ppm (multiplet)
¹³ C NMR	Aromatic C-O (C-OH)
Aromatic C-H (CH)	~115-130 ppm
Acetal Carbon (O-CH-O)	~100-105 ppm
Methylene Carbons (O-CH ₂)	~65-70 ppm
Methylene Carbon (C-CH ₂ -C)	~25-30 ppm
IR (Infrared)	O-H Stretch (Phenol)
C-H Stretch (Aromatic)	~3030-3100 cm ⁻¹
C-H Stretch (Aliphatic)	~2850-2960 cm ⁻¹
C=C Stretch (Aromatic)	~1500-1600 cm ⁻¹
C-O Stretch (Acetal/Ether)	1050-1150 cm ⁻¹ (strong, multiple bands)[7]
C-O Stretch (Phenol)	~1240 cm ⁻¹ [8]

Synthesis and Experimental Protocols

The most direct and common method for preparing **4-(1,3-Dioxan-2-yl)phenol** is the acid-catalyzed reaction between 4-hydroxybenzaldehyde and 1, the reaction to completion.[9][4]

Caption: Synthesis of **4-(1,3-Dioxan-2-yl)phenol**.

Protocol 1: Synthesis of 4-(1,3-Dioxan-2-yl)phenol

- Materials: 4-hydroxybenzaldehyde, 1,3-propanediol, p-toluenesulfonic acid (p-TsOH) monohydrate, Toluene, Saturated sodium bicarbonate solution
- Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
- Procedure:
 - To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-hydroxybenzaldehyde (1.0 eq), 1,3-propanediol (1.2 eq), and a c
 - Add sufficient toluene to suspend the reagents (approx. 5-10 mL per gram of aldehyde).
 - Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
 - Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography
 - Once the reaction is complete, cool the mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wa
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The resulting crude solid can be purified by recrystallization (e.g., from a toluene/hexane mixture) to yield pure **4-(1,3-Dioxan-2-yl)phenol**.

Reactivity and Synthetic Applications

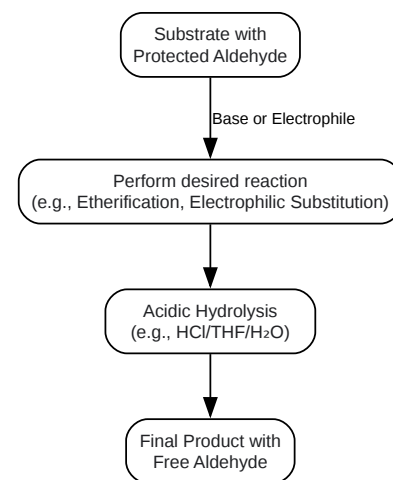
The primary value of this compound is realized in its subsequent reactions, where the dioxane group remains inert while the phenol is manipulated.

Reactions at the Phenolic Hydroxyl Group

With the aldehyde masked, the phenolic hydroxyl group can undergo its characteristic reactions. The hydroxyl group is a potent activating group, making [10] Furthermore, the phenolic proton is acidic and can be deprotonated with a suitable base to form a phenoxide, a strong nucleophile, for reactions

Deprotection: Regenerating the Aldehyde

The removal of the dioxane protecting group is a straightforward acid-catalyzed hydrolysis.



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Caption: Synthetic workflow utilizing the dioxane protecting group.

Protocol 2: Deprotection of 4-(1,3-Dioxan-2-yl)phenol

- Materials: **4-(1,3-Dioxan-2-yl)phenol**, Tetrahydrofuran (THF), Hydrochloric acid (e.g., 2M aq. HCl), Ethyl acetate, Saturated sodium bicarbonate solution
- Procedure:
 - Dissolve **4-(1,3-Dioxan-2-yl)phenol** (1.0 eq) in a mixture of THF and water (e.g., a 4:1 ratio).
 - Add a catalytic or stoichiometric amount of aqueous hydrochloric acid.
 - Stir the reaction at room temperature. Monitor the progress by TLC until the starting material is fully consumed (typically 1-3 hours).
 - Once complete, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
 - Extract the product into an organic solvent like ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The resulting crude 4-hydroxybenzaldehyde can be purified by recrystallization or column chromatography if necessary.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **4-(1,3-Dioxan-2-yl)phenol** is not widely available, its handling should be guided by the

- General Precautions: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safe skin and eyes.
- Phenol Hazards: Phenols are generally toxic and can cause skin burns.^[11] In case of contact, wash the affected area immediately with copious amount of water.
- Dioxane Hazards: Cyclic ethers like dioxane can form explosive peroxides upon prolonged exposure to air and light. While the 1,3-dioxane structure is stable, it can be oxidized to form explosive peroxides from light.
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

4-(1,3-Dioxan-2-yl)phenol is more than just a chemical compound; it is a strategic tool that embodies the principle of functional group protection in organic synthesis. Its ability to be removed under mild acidic conditions, makes it an invaluable intermediate for the synthesis of complex molecules derived from 4-hydroxybenzaldehyde. The use of a protected aldehyde opens up a versatile and reliable pathway for constructing intricate molecular architectures.

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